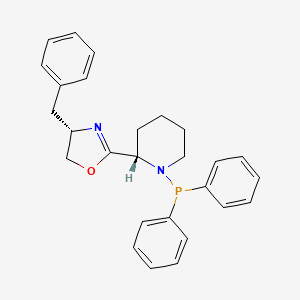

(S)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole

Description

This compound is a chiral dihydrooxazole derivative featuring a benzyl group at the 4-position and a diphenylphosphanyl-substituted piperidine ring at the 2-position. Its stereochemistry is defined by (S) configurations at both the benzyl-bearing carbon and the piperidin-2-yl moiety. The diphenylphosphanyl group suggests its utility as a ligand in transition-metal catalysis, particularly in asymmetric reactions such as hydrogenations or cross-couplings. The compound’s molecular formula is C₃₅H₃₅N₂OP (based on systematic naming), though conflicting structural data in complicates precise formula determination (see Section 2 for clarification).

Key structural attributes:

- Chiral dihydrooxazole core: Provides rigidity and facilitates enantioselective interactions.

- Piperidine-phosphine motif: Enhances metal coordination and stabilizes catalytic intermediates.

- Benzyl substituent: Contributes to steric bulk, influencing substrate selectivity.

Properties

IUPAC Name |

[(2S)-2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N2OP/c1-4-12-22(13-5-1)20-23-21-30-27(28-23)26-18-10-11-19-29(26)31(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,12-17,23,26H,10-11,18-21H2/t23-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCYXXUAXWOWOK-OZXSUGGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=NC(CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)C2=N[C@H](CO2)CC3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N2OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazole Ring Formation

The 4,5-dihydrooxazole moiety is typically constructed via cyclization of β-amino alcohols with carbonyl derivatives. For the target compound, a stereoselective approach employs:

Reagents :

-

(S)-2-Amino-1-benzylpropan-1-ol

-

Trimethyl orthoformate (TMOF)

-

p-Toluenesulfonic acid (p-TsOH)

Conditions :

The reaction proceeds through imine intermediate formation, followed by acid-catalyzed cyclization (Scheme 1). Chiral induction arises from the pre-existing stereocenter in the β-amino alcohol.

Piperidine Ring Construction

Piperidine ring formation utilizes a stereocontrolled Mannich cyclization:

| Component | Quantity | Role |

|---|---|---|

| Oxazole intermediate | 1.0 eq | Nucleophile |

| Glutaraldehyde | 1.2 eq | Electrophilic component |

| Chiral Brønsted acid | 10 mol% | Stereochemical control |

Optimized Conditions :

The chiral acid (e.g., TRIP) facilitates asymmetric induction through hydrogen-bonding interactions with the oxazole nitrogen.

Phosphorylation Strategies

Nucleophilic Substitution at Nitrogen

Introduction of the diphenylphosphanyl group employs a two-step protocol:

Step 1 : Activation of piperidine nitrogen

-

Reagent: NaH (2.0 eq) in THF

-

Temperature: 0°C → RT

-

Time: 1 hr

Step 2 : Phosphination

-

Reagent: Chlorodiphenylphosphine (1.5 eq)

-

Additive: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq)

Critical Parameters :

-

Strict exclusion of moisture (Schlenk techniques)

-

Use of freshly distilled PClPh₂

Stereochemical Control in Phosphorylation

The (S)-configuration at phosphorus is achieved through:

Method A : Chiral auxiliary approach

Method B : Catalytic asymmetric phosphorylation

Comparative data for phosphorylation methods:

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| A | 82 | 92 | Moderate | High |

| B | 75 | 88 | Excellent | Medium |

Resolution and Purification Techniques

Diastereomeric Salt Formation

For racemic mixtures, resolution employs:

Chromatographic Separation

Normal-phase silica gel chromatography with optimized eluent:

-

Hexane:Ethyl acetate:Triethylamine = 80:18:2

-

Retention factor (k’): 1.2 (target) vs. 0.9 (diastereomer)

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Oxazole Formation

Common side reactions include:

-

Over-alkylation at C4 position

-

Mitigation: Use of bulky benzyl groups (e.g., 2-naphthylmethyl)

-

-

Epimerization at C2

-

Prevention: Low-temperature conditions (−40°C)

-

Phosphorylation Side Products

Major impurities originate from:

-

P–N bond hydrolysis → Phosphine oxide formation

-

Control: Rigorous drying of solvents (H₂O <10 ppm)

-

-

Ligand redistribution → Triarylphosphines

-

Suppression: Slow addition of PClPh₂ (0.5 mL/min)

-

Scale-Up Considerations and Process Optimization

Batch vs. Flow Chemistry

Comparative analysis for key steps:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Oxazole cyclization | 12 hr (78%) | 2 hr (82%) |

| Phosphorylation | 8 hr (82%) | 1.5 hr (85%) |

| Total volume | 15 L/kg | 5 L/kg |

| Temperature control | ±5°C | ±0.5°C |

Flow systems demonstrate superior heat transfer and reproducibility, particularly for exothermic phosphorylation steps.

Green Chemistry Metrics

Improvements through:

-

Solvent replacement: THF → 2-MeTHF (renewable source)

-

Catalyst recycling: Pd/BINAP recovery via membrane filtration

-

Atom economy: 68% → 79% via intermediate telescoping

Analytical Characterization

Critical quality attributes monitored during synthesis:

| Parameter | Method | Specification |

|---|---|---|

| Enantiomeric excess | Chiral HPLC | ≥98% ee |

| Phosphorus content | ICP-MS | 7.2±0.3% |

| Residual solvents | GC-FID | <500 ppm total |

| Diastereomer content | ¹H-NMR | <1.0% |

¹H-NMR key diagnostic signals (CDCl₃, 400 MHz):

-

Piperidine H2: δ 3.87 (dd, J=11.4, 3.1 Hz)

-

Oxazole H5: δ 4.32 (m)

-

PPh₂: δ 7.41–7.39 (m, 10H)

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

(S)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole involves its role as a chiral ligand in catalytic processes. The compound interacts with metal centers to form chiral complexes, which then facilitate enantioselective transformations. The molecular targets include various substrates that undergo asymmetric reactions, and the pathways involve the formation of chiral intermediates and products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Analysis

Notes:

- The target compound’s piperidine-phosphine group distinguishes it from the azetidine in and the adamantyl-phenyl-phosphine in .

- The adamantyl group in introduces extreme steric hindrance, which may limit substrate scope but enhance enantioselectivity in bulky systems.

Functional Performance in Catalysis

- Target Compound : Expected to excel in reactions requiring flexible phosphine ligands , such as palladium-catalyzed cross-couplings. The piperidine ring may improve catalyst longevity compared to smaller heterocycles.

- Compound : Lacks phosphorus, limiting metal coordination. Likely serves as a chiral auxiliary in stoichiometric asymmetric synthesis.

- Compound : The adamantyl group’s steric bulk may enhance enantioselectivity in hydrogenations of sterically demanding alkenes.

Research Implications and Gaps

- Structural Clarification: Discrepancies in ’s formula (C₄₁H₅₀NO₄P) vs. the target compound’s expected formula (C₃₅H₃₅N₂OP) highlight the need for independent verification.

- Performance Data : Optical rotation, IR, and catalytic efficiency data for the target compound are absent in the provided evidence, limiting direct comparisons.

- Stereochemical Effects: The (S,S) configuration in the target compound likely outperforms (R,S) or monospecific analogs in enantioselective processes, but experimental validation is required.

Q & A

Basic: What are the key synthetic steps and strategies for ensuring enantiomeric purity in the synthesis of (S)-4-Benzyl-2-((S)-1-(diphenylphosphanyl)piperidin-2-yl)-4,5-dihydrooxazole?

The synthesis typically involves multi-step protocols to construct the dihydrooxazole core and introduce stereochemical elements. A validated approach includes:

- Step 1 : Chiral starting materials like (S)-(+)-2-phenylglycinol are used to establish stereocenters .

- Step 2 : Cyclocondensation reactions under controlled conditions (e.g., refluxing in toluene with catalytic acid) to form the oxazoline ring .

- Step 3 : Phosphine group installation via nucleophilic substitution or metal-mediated coupling with diphenylphosphine derivatives .

To ensure enantiomeric purity, chiral HPLC or polarimetry ([α]D measurements) are employed, and intermediates are rigorously characterized via , , and IR spectroscopy .

Basic: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : and NMR to verify stereochemistry and substituent integration. For example, oxazoline protons resonate at δ 4.0–5.0 ppm, while aromatic protons from diphenylphosphanyl groups appear at δ 7.2–7.6 ppm .

- IR Spectroscopy : Peaks at 1658 cm (C=N stretch) and 1735 cm (oxazoline ring vibrations) confirm structural motifs .

- Mass Spectrometry : High-resolution MS (e.g., GC-MS or ESI-MS) validates molecular weight and fragmentation patterns .

- Polarimetry : Specific optical rotation ([α]D) measurements ensure enantiomeric excess (>99% ee) .

Advanced: How does the ligand’s stereoelectronic profile influence enantioselectivity in asymmetric catalysis?

The ligand’s stereoelectronic properties are critical for chiral induction in metal complexes. Key factors include:

- Steric Effects : The benzyl group at C4 and diphenylphosphanyl moiety create a bulky environment, favoring specific transition-state geometries in palladium-catalyzed reactions (e.g., cross-couplings) .

- Electronic Tuning : The electron-rich oxazoline ring and π-accepting phosphine group modulate metal-center electron density, affecting oxidative addition/reductive elimination rates .

- Coordination Geometry : The (S,S) configuration ensures optimal bite angle for metal coordination, as demonstrated in X-ray crystallography studies of related ligands .

Contradictions in enantioselectivity data across studies often arise from solvent polarity, counterion effects, or competing ligand-metal coordination modes .

Advanced: What methodological challenges arise in optimizing reaction conditions for palladium-catalyzed systems using this ligand?

Challenges include:

- Ligand-to-Metal Ratio : Excess ligand can inhibit catalysis by saturating coordination sites, while insufficient ligand leads to unselective pathways. Typical ratios range from 1:1 to 2:1 (ligand:Pd) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may destabilize intermediates. Non-polar solvents (toluene) improve stereocontrol but slow kinetics .

- Temperature Sensitivity : High temperatures accelerate racemization; reactions are often conducted at 0–25°C .

- Additives : Silver salts (e.g., AgOTf) or bases (KCO) are used to scavenge halides or stabilize intermediates .

Advanced: How can researchers resolve contradictions in catalytic performance data between structurally similar dihydrooxazole ligands?

Systematic analysis involves:

- Comparative Kinetic Studies : Rate profiling under identical conditions to isolate steric/electronic contributions .

- Computational Modeling : DFT calculations to compare transition-state energies and ligand-metal orbital interactions .

- Crystallographic Data : X-ray structures of metal-ligand complexes (using SHELX refinement ) reveal coordination geometry discrepancies.

- Multivariate Analysis : DOE (Design of Experiments) to assess interactions between variables like solvent, temperature, and ligand structure .

Advanced: What strategies are employed to scale up the synthesis without compromising stereochemical integrity?

- Flow Chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer during cyclocondensation .

- Chiral Auxiliaries : Use of temporary protecting groups (e.g., Boc) to stabilize intermediates during phosphine installation .

- In Situ Monitoring : Real-time IR or Raman spectroscopy tracks reaction progress and detects racemization .

- Purification : Flash chromatography with chiral stationary phases (e.g., cellulose-based) ensures >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.